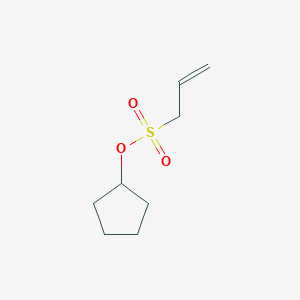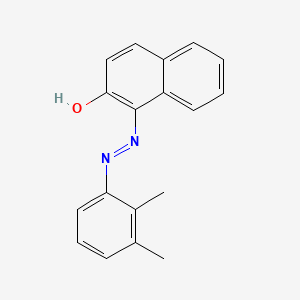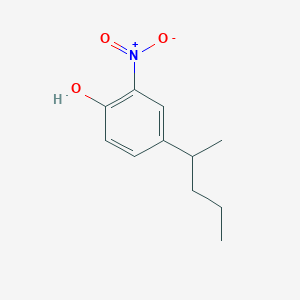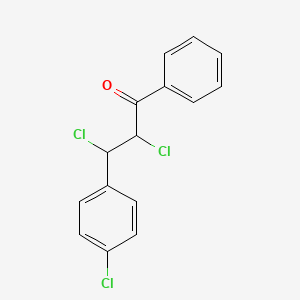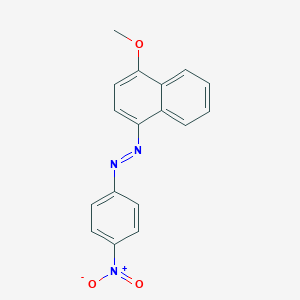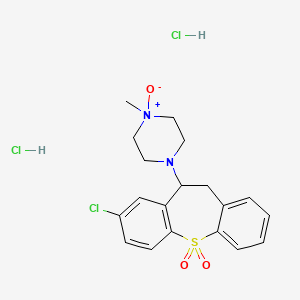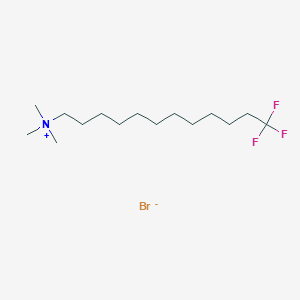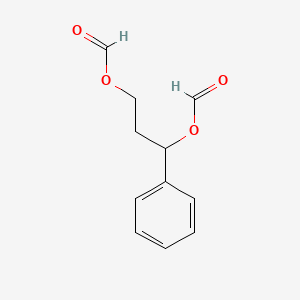
1-Phenylpropane-1,3-diyl diformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpropane-1,3-diyl diformate is an organic compound with the molecular formula C11H12O4. It is a derivative of 1,3-propanediol, where both hydroxyl groups are esterified with formic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylpropane-1,3-diyl diformate can be synthesized through the esterification of 1,3-propanediol with formic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
C6H5CH2CH2CH2(OH)2+2HCOOH→C6H5CH2CH2CH2(OCHO)2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and selectivity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Phenylpropane-1,3-diyl diformate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1,3-propanediol and formic acid.
Reduction: The compound can be reduced to 1,3-propanediol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The formate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: 1,3-Propanediol and formic acid.
Reduction: 1,3-Propanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenylpropane-1,3-diyl diformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenylpropane-1,3-diyl diformate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing formic acid, which can participate in further chemical reactions. The phenyl group may interact with aromatic receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: The parent compound, which lacks the ester groups.
1,3-Diphenylpropane: A similar compound with phenyl groups at both ends of the propane chain.
1-Phenyl-1,3-propanediol: A compound with a phenyl group and two hydroxyl groups.
Uniqueness
1-Phenylpropane-1,3-diyl diformate is unique due to the presence of both phenyl and formate groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo hydrolysis and substitution reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
36626-52-5 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(3-formyloxy-3-phenylpropyl) formate |
InChI |
InChI=1S/C11H12O4/c12-8-14-7-6-11(15-9-13)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2 |
InChI Key |
RDCASYVPNQBLPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC=O)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14676304.png)
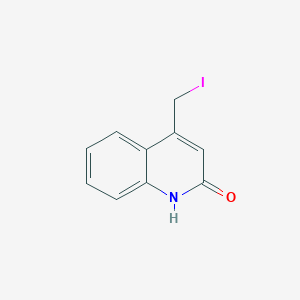
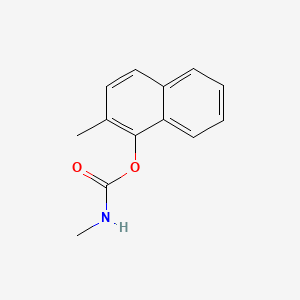
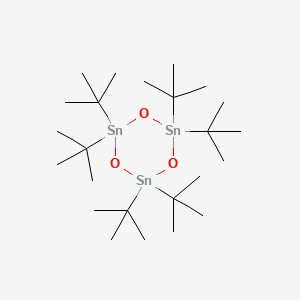
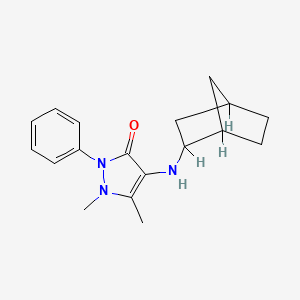
![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
